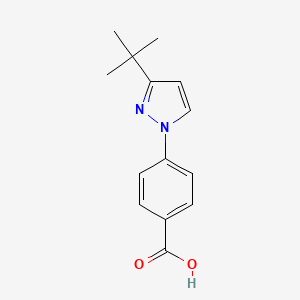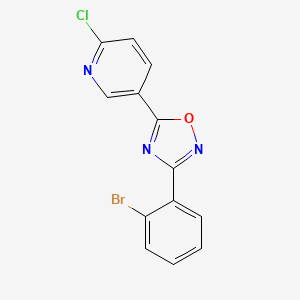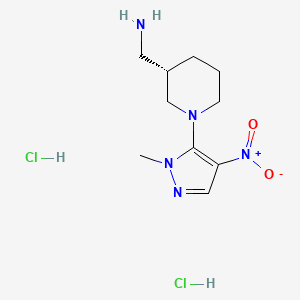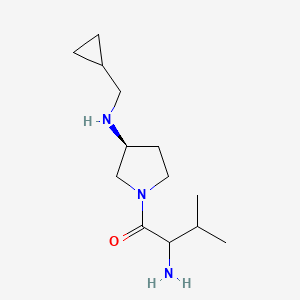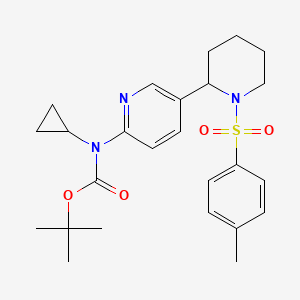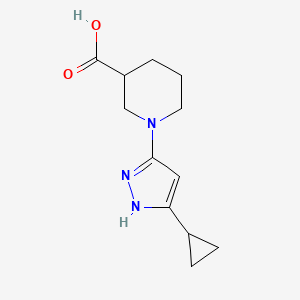
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de pirazol fusionado con un anillo de piperidina, ambos conocidos por sus papeles importantes en la química medicinal y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, el anillo de pirazol se puede sintetizar mediante la reacción de hidrazinas con 1,3-dicetonas, seguida de la introducción del grupo ciclopropilo. El anillo de piperidina luego se fusiona al anillo de pirazol a través de una serie de reacciones de condensación.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción específicas para facilitar los procesos de ciclación y condensación. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir las cetonas o los aldehídos dentro del compuesto en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en los anillos de pirazol o piperidina.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de una base como el hidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones enzimáticas y la unión a los receptores.
Industria: Se utiliza en la síntesis de agroquímicos y otros compuestos de relevancia industrial.
Mecanismo De Acción
El mecanismo por el cual el ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico ejerce sus efectos implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede interactuar con enzimas o receptores, modulando su actividad. El anillo de piperidina puede mejorar la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden influir en diversas vías bioquímicas, lo que lleva a los efectos terapéuticos o industriales deseados.
Compuestos similares:
1-(3-Metil-1-fenil-5-pirazolyl)piperazina: Se utiliza como intermedio en la síntesis de inhibidores de la dipeptidil peptidasa-4.
Ácido 5-metil-1H-pirazol-3-carboxílico: Un intermedio importante en la síntesis orgánica.
(5-Ciclopropil-2-metil-pirazol-3-il)metanol:
Singularidad: El ácido 1-(5-ciclopropil-1H-pirazol-3-il)piperidina-3-carboxílico destaca por su combinación única de los anillos de pirazol y piperidina, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
5-Methyl-1H-pyrazole-3-carboxylic acid: An important intermediate in organic synthesis.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol:
Uniqueness: 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid stands out due to its unique combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)9-2-1-5-15(7-9)11-6-10(13-14-11)8-3-4-8/h6,8-9H,1-5,7H2,(H,13,14)(H,16,17) |
Clave InChI |
BMRLHPZFHRBRCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NNC(=C2)C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
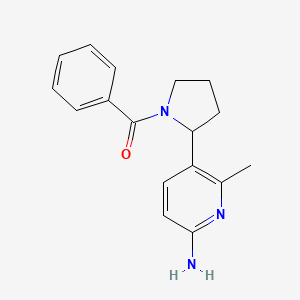
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
